molecular formula C7H21ClO4Si4 B1367109 2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane CAS No. 18297-88-6

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane

Cat. No. B1367109
Key on ui cas rn: 18297-88-6
M. Wt: 317.03 g/mol
InChI Key: ZKXOYZASYSBSJW-UHFFFAOYSA-N
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Patent
US05330836

Procedure details

To a 1000 mL three-necked round bottom flask equipped with a magnetic stirring bar, a thermometer, an inlet for gases and an outlet fitted with a drying tube, was charged the following: 37.17 g (77.87 mmol) of heptamethylcyclotetrasiloxane (59.2% in octamethylcyclotetrasiloxane) and 521.9 g (5214 mmol) of heptane. The mixture was cooled in an ice bath to 0° C. Chlorine (Cl2) was bubbled through the stirred mixture at a rate such that the temperature did not rise above 10° C. The addition of the chlorine was continued until a persistent yellow color, accompanied by a drop in temperature, was observed. Nitrogen gas was bubbled through the solution to remove the HCl generated in the reaction and the excess Cl2. A yield of 100% under anhydrous conditions was determined by gas chromatographic analysis.
Quantity
37.17 g
Type
reactant
Reaction Step One
Quantity
521.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]1[O:9][Si:8]([CH3:11])([CH3:10])[O:7][Si:6]([CH3:13])([CH3:12])[O:5][Si:4]([CH3:15])([CH3:14])[O:3]1.CCCCCCC.[Cl:23]Cl>>[Cl:23][Si:2]1([CH3:1])[O:3][Si:4]([CH3:14])([CH3:15])[O:5][Si:6]([CH3:13])([CH3:12])[O:7][Si:8]([CH3:11])([CH3:10])[O:9]1

Inputs

Step One
Name
Quantity
37.17 g
Type
reactant
Smiles
C[SiH]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C
Name
Quantity
521.9 g
Type
reactant
Smiles
CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1000 mL three-necked round bottom flask equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
a thermometer, an inlet for gases and an outlet fitted with a drying tube
CUSTOM
Type
CUSTOM
Details
Chlorine (Cl2) was bubbled through the stirred mixture at a rate such that the temperature
CUSTOM
Type
CUSTOM
Details
did not rise above 10° C
ADDITION
Type
ADDITION
Details
The addition of the chlorine
CUSTOM
Type
CUSTOM
Details
Nitrogen gas was bubbled through the solution
CUSTOM
Type
CUSTOM
Details
to remove the HCl
CUSTOM
Type
CUSTOM
Details
generated in the reaction

Outcomes

Product
Name
Type
Smiles
Cl[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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